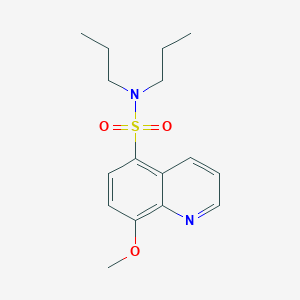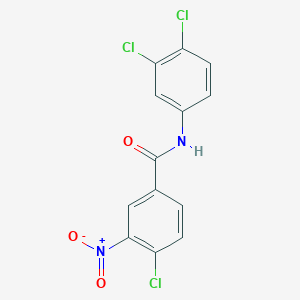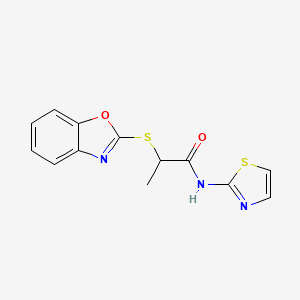![molecular formula C19H21N3S B5562786 4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5562786.png)
4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative. These compounds are known for their diverse pharmacological activities and are of significant interest in the field of medicinal chemistry. While the specific compound has not been the subject of extensive individual studies, related thieno[2,3-d]pyrimidine derivatives have been synthesized and analyzed for various biological activities and chemical properties.
Synthesis Analysis
Thieno[2,3-d]pyrimidines, including related derivatives, are typically synthesized through condensation reactions of appropriate secondary amines with thioxopyrimidine precursors. For example, novel fluorescent compounds derived from thioxopyrimidines have been synthesized to study their fluorescence characteristics, which could provide insights into the synthetic pathways applicable to the compound (Ho & Yao, 2009).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized using spectroscopic methods such as IR, 1H NMR, and mass spectroscopy. The structure affects the compound's absorption spectra and fluorescence characteristics, which can be influenced by the substituents on the thieno[2,3-d]pyrimidine core.
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, such as N-oxide reactions, which can lead to different derivatives and products depending on the substituents and reaction conditions. For instance, the synthesis and reactions of 2-substituted 1-phenyl-4-oxo-1,4-dihydropyrido-[2,3-d]pyrimidines indicate the versatility and reactivity of the pyrimidine ring system in forming different chemical structures (Gavrilov, Kon’shin, & Zakharov, 2000).
Scientific Research Applications
Nonlinear Optical (NLO) Applications
Thiopyrimidine derivatives, including phenylpyrimidine derivatives, have shown significant promise in the field of nonlinear optics (NLO). A study conducted by Hussain et al. (2020) on the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives revealed their considerable NLO character. These compounds, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate and related molecules, were recommended for optoelectronic high-tech applications due to their larger NLO properties compared to a standard molecule. The study utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze the vibrational, electronic, and photophysical properties, confirming the potential of these derivatives in NLO applications (Hussain et al., 2020).
Medicinal Chemistry Applications
Pyrimidine nucleus compounds have a broad spectrum of uses in medicinal chemistry. Karati (2022) discussed the synthesis of 4-amino-2-methyl-6-phenylpyrimidine-5-carbonitrile derivatives and their in silico docking studies against Staphylococcus aureus. Schiff base compounds derived from pyrimidine, known for their antibacterial, antifungal, and antiviral activities, exhibit extensive applications across analytical, organic, and biological fields, highlighting their significance in pharmaceutical research (Karati, 2022).
Antimicrobial Activities
Behalo (2008) investigated novel pyrido[2,3-d]pyrimidine derivatives for their antibacterial and antifungal activities. The synthesis of these compounds from 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile as a starting material led to the development of various annulated and substituted pyrido[2,3-d]pyrimidine systems, with some showing promising antimicrobial properties (Behalo, 2008).
Antifungal Activities
Konno et al. (1989) synthesized a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines by nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines with various amines. These compounds were evaluated for antifungal activity against Piricularia oryzae, showcasing the potential of thieno[2,3-d]pyrimidine derivatives in developing antifungal agents (Konno et al., 1989).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(azepan-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-14-20-18(22-11-7-2-3-8-12-22)16-13-17(23-19(16)21-14)15-9-5-4-6-10-15/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQQXUMAAHSSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-methyl-1-piperazinyl)-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)pyridazine](/img/structure/B5562731.png)

![2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5562738.png)
![(3R*,4S*)-3,4-dimethyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5562742.png)
![1-{3-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5562749.png)
![6-{[3-(2-fluorophenyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5562754.png)
![1-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5562761.png)
![4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-methyl-5-propylpyrimidine](/img/structure/B5562767.png)

![9-chloro-6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5562780.png)

